rac-(1R,2R,6S,7S)-4-Azatricyclo[5.2.2.0~2,6~]undecane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Rac-(1R,2R,6S,7S)-4-Azatricyclo[5.2.2.0~2,6~]undecane hydrochloride is a useful research compound. Its molecular formula is C10H18ClN and its molecular weight is 187.71. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chiral Cyclic Aminal Synthesis
A study explored the synthesis of a chiral cyclic aminal, which is related to rac-(1R,2R,6S,7S)-4-Azatricyclo[5.2.2.02,6]undecane hydrochloride. This aminal was produced by reacting rac-1,2-propanediamine with paraformaldehyde, revealing axial chirality, a notable characteristic in the field of azaadamantane derivatives (Rivera et al., 2012).
Conformational Analysis in Chemistry
Research on compounds similar to rac-(1R,2R,6S,7S)-4-azatricyclo[5.2.2.02,6]undecane hydrochloride has provided insights into the conformational dependence of NMR coupling constants, expanding our understanding of molecular structures (Berger, 1978).
Computational Chemistry Applications
In another study, computational chemistry techniques were used to assess the structural and energy components of polycyclic oxetanes, closely related to rac-(1R,2R,6S,7S)-4-azatricyclo[5.2.2.02,6]undecane hydrochloride. This research helps in understanding skeletal rearrangements and ring strain energy in cyclic compounds (Rosenberg et al., 2014).
Crystal and Molecular Structure Studies
The study of crystal and molecular structures, like that of 1-aza-5-stanna-5-chlorotricyclo[3.3.3.0]undecane, shares a methodological similarity with the analysis of rac-(1R,2R,6S,7S)-4-azatricyclo[5.2.2.02,6]undecane hydrochloride. Such studies contribute significantly to the field of organometallic chemistry (Jurkschat et al., 1985).
Novel Synthesis Approaches
Innovative synthesis methods, as seen in the creation of azomethine ylide cycloaddition compounds, which bear a structural resemblance to rac-(1R,2R,6S,7S)-4-azatricyclo[5.2.2.02,6]undecane hydrochloride, are crucial in the development of new organic compounds (Williams & Trauner, 2018).
Improvements in Organic Synthesis
An improved method for synthesizing compounds structurally related to rac-(1R,2R,6S,7S)-4-azatricyclo[5.2.2.02,6]undecane hydrochloride has been reported, showcasing advancements in organic synthesis techniques (Bonjoch et al., 1987).
Properties
IUPAC Name |
(2S,6R)-4-azatricyclo[5.2.2.02,6]undecane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N.ClH/c1-2-8-4-3-7(1)9-5-11-6-10(8)9;/h7-11H,1-6H2;1H/t7?,8?,9-,10+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTCSHZVGJMSRR-UAAGSAOOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1C3C2CNC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2CCC1[C@H]3[C@@H]2CNC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.